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Compound of Interest

Compound Name: 2-(4-Isocyanophenyl)acetonitrile

Cat. No.: B7886364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-
Isocyanophenyl)acetonitrile. Due to the limited availability of direct experimental data for this

specific compound in public literature, this guide presents predicted spectroscopic

characteristics based on data from analogous compounds and established principles of

spectroscopic analysis for aryl isocyanides and nitriles. The information herein is intended to

serve as a reference for the identification and characterization of 2-(4-
Isocyanophenyl)acetonitrile.

Chemical Structure
Systematic Name: 2-(4-Isocyanophenyl)acetonitrile Molecular Formula: C₉H₆N₂ Molecular

Weight: 142.16 g/mol Structure:

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques for 2-(4-Isocyanophenyl)acetonitrile. These predictions are derived from known

spectroscopic behaviors of the isocyanide (-N⁺≡C⁻) and nitrile (-C≡N) functional groups, as

well as data from structurally similar molecules such as 4-cyanophenylacetonitrile and other

aryl isocyanides.

Table 1: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description of Vibration

Isocyanide (-N≡C) 2110 - 2165
N≡C stretching, strong

intensity[1][2]

Nitrile (-C≡N) 2240 - 2260
C≡N stretching, medium

intensity

Aromatic C-H 3000 - 3100 C-H stretching

Aliphatic C-H 2850 - 3000 CH₂ stretching

Aromatic C=C 1400 - 1600
C=C stretching in the benzene

ring

Table 2: Predicted ¹H NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.6 Multiplet 4H
Aromatic protons

(C₆H₄)

~ 3.8 Singlet 2H
Methylene protons (-

CH₂-)

Table 3: Predicted ¹³C NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ, ppm) Assignment

~ 160 - 170 Isocyanide carbon (-N≡C)

~ 117 Nitrile carbon (-C≡N)[3][4]

~ 125 - 135 Aromatic carbons (C₆H₄)

~ 23 Methylene carbon (-CH₂-)

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z Interpretation

142 [M]⁺ (Molecular Ion)[5][6]

116 [M - CN]⁺ or [M - NCH]⁺

102 [M - CH₂CN]⁺

89 [C₇H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

3.1 Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) or transmission mode using a Fourier

Transform Infrared (FT-IR) spectrometer.

Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the

ATR crystal. For transmission, the sample can be prepared as a KBr pellet or as a thin film

from a suitable solvent.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum is collected prior to the sample spectrum to subtract atmospheric and

instrument contributions.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation: The sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is added.

Data Acquisition: The prepared NMR tube is placed in the spectrometer's magnetic field. For

¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction

decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the

spectrum.

Data Processing: The FID is Fourier-transformed to generate the NMR spectrum. Chemical

shifts are reported in parts per million (ppm) relative to the reference standard.

3.3 Mass Spectrometry (MS)

Technique: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas

Chromatography (GC-MS).

Sample Preparation: A dilute solution of the sample in a volatile organic solvent is prepared.

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and

bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and

fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio

(m/z) in a mass analyzer and detected.

Data Processing: The output is a mass spectrum, which is a plot of ion abundance versus

m/z.

Visualizations
4.1 Synthesis Pathway
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A plausible synthetic route to 2-(4-Isocyanophenyl)acetonitrile involves the dehydration of the

corresponding formamide, which can be synthesized from 4-aminophenylacetonitrile.

Starting Material Intermediate Final Product

4-Aminophenylacetonitrile N-(4-(cyanomethyl)phenyl)formamide

Formylation
(e.g., Ethyl Formate) 2-(4-Isocyanophenyl)acetonitrile

Dehydration
(e.g., POCl₃, Triethylamine)

Click to download full resolution via product page

Caption: Plausible synthesis of 2-(4-Isocyanophenyl)acetonitrile.

4.2 Experimental Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound

is outlined below.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesize Compound

Purify Compound
(e.g., Chromatography, Recrystallization)

IR Spectroscopy NMR Spectroscopy
(¹H, ¹³C) Mass Spectrometry

Analyze Spectra

Confirm Structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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